molecular formula C10H16ClN3O2 B2850077 (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride CAS No. 1909293-97-5

(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride

Cat. No.: B2850077
CAS No.: 1909293-97-5
M. Wt: 245.71
InChI Key: BABZLQGQUPMBMY-DDWIOCJRSA-N
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Description

(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a piperidine ring substituted with an oxazole moiety, making it a compound of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and nitriles under acidic or basic conditions.

    Attachment to Piperidine: The oxazole moiety is then attached to the piperidine ring through a nucleophilic substitution reaction. This step often requires the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidine nitrogen, facilitating the nucleophilic attack on the oxazole carbonyl carbon.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction of the oxazole ring can yield corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the oxazole moiety.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines or alcohols derived from the oxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex heterocyclic compounds.

    Biological Studies: It is used in studies investigating the biological activity of oxazole-containing compounds.

    Industrial Applications: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds and π-π interactions with target proteins, while the piperidine ring enhances the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-amine hydrochloride is unique due to its specific combination of an oxazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

[(3R)-3-aminopiperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-7-5-9(15-12-7)10(14)13-4-2-3-8(11)6-13;/h5,8H,2-4,6,11H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABZLQGQUPMBMY-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CCCC(C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C(=O)N2CCC[C@H](C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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